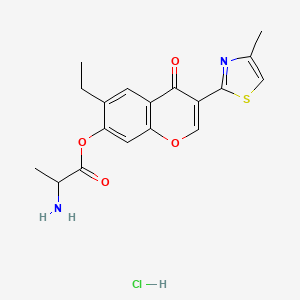![molecular formula C20H23N3O3 B6039386 N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QX-314, is a small molecule that has gained significant attention in the scientific community due to its unique properties. QX-314 is a potent inhibitor of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. This property makes QX-314 a valuable tool for studying the function of these channels in various biological systems.
作用机制
QX-314 works by selectively blocking the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, QX-314 can effectively block the transmission of signals along nerve fibers.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of voltage-gated sodium channels, QX-314 has been shown to have anti-inflammatory properties. This property has led to the development of QX-314 as a potential treatment for inflammatory pain.
实验室实验的优点和局限性
One of the major advantages of QX-314 is its selectivity for voltage-gated sodium channels. This property allows researchers to study the function of these channels in various biological systems without affecting the activity of other ion channels. However, one limitation of QX-314 is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for the use of QX-314 in scientific research. One area of interest is the development of QX-314 as a potential treatment for chronic pain. Another potential application of QX-314 is in the study of the function of voltage-gated sodium channels in various neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research into the development of new analogs of QX-314 with improved solubility and potency.
合成方法
The synthesis of QX-314 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-chloromethyl-6-quinolineol to form the quinoline ether derivative. The final step involves the reaction of the quinoline ether with N-methyl-N-(3-methylbutyl)-4-hydroxy-2-oxazolecarboxamide to form QX-314.
科学研究应用
QX-314 has been used extensively in scientific research to study the function of voltage-gated sodium channels in various biological systems. One of the most significant applications of QX-314 is in the field of pain research. QX-314 has been used to selectively inhibit the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This property has led to the development of QX-314 as a potential analgesic agent.
属性
IUPAC Name |
N-methyl-N-(3-methylbutyl)-2-(quinolin-6-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)8-10-23(3)20(24)18-12-26-19(22-18)13-25-16-6-7-17-15(11-16)5-4-9-21-17/h4-7,9,11-12,14H,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICZFKMDBKQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1=COC(=N1)COC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6039315.png)
![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![N-{4-[(4-ethoxybenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B6039357.png)
![N,N-dimethyl-2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanamine](/img/structure/B6039367.png)
![1-(2-ethoxyphenyl)-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6039369.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)
![ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)
![ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6039380.png)

![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)